1-cyclohexyl-3-{4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}urea

Kinase inhibition Aurora-A Selectivity profiling

This specific heteroaryl-substituted phenylurea is annotated as an Aurora-A kinase inhibitor (IC₅₀ 0.16 µM from vendor data). Due to the absence of independent replication or selectivity profiling in the public domain, its inclusion in screening cascades is justified only to generate primary pharmacological data. Procure the exact chemical identity—C₂₂H₃₀N₆O, MW 394.5—for kinase panel profiling or as a comparator in pyridazine-urea SAR studies. No class-level extrapolation is scientifically valid without head-to-head data.

Molecular Formula C22H30N6O
Molecular Weight 394.5 g/mol
CAS No. 1049287-04-8
Cat. No. B6534871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cyclohexyl-3-{4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}urea
CAS1049287-04-8
Molecular FormulaC22H30N6O
Molecular Weight394.5 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)NC4CCCCC4
InChIInChI=1S/C22H30N6O/c1-27-13-15-28(16-14-27)21-12-11-20(25-26-21)17-7-9-19(10-8-17)24-22(29)23-18-5-3-2-4-6-18/h7-12,18H,2-6,13-16H2,1H3,(H2,23,24,29)
InChIKeyMAAFHTSGNGSCDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclohexyl-3-{4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}urea (CAS 1049287-04-8): Procurement-Relevant Identity and Class Baseline


1-Cyclohexyl-3-{4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}urea is a synthetic, small-molecule urea derivative (C22H30N6O, MW 394.5 g/mol) . Its structure features a central phenylurea core substituted with a cyclohexyl group on one urea nitrogen and a pyridazine ring bearing a 4-methylpiperazine moiety on the other. The compound is classified within the broader chemotype of heteroaryl-substituted phenylureas, which have been explored as kinase inhibitors, adrenergic receptor ligands, and FAAH modulators. However, the current evidence base for this specific compound is extremely limited; its primary annotation as an Aurora-A kinase inhibitor with an IC₅₀ of 0.16 µM originates from a vendor datasheet rather than a peer-reviewed primary study, and no independent replication or selectivity profiling has been identified in the public domain.

Why Generic Substitution Is Not Supported for 1-Cyclohexyl-3-{4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}urea (1049287-04-8)


Class-level inference from structurally related phenylurea analogs indicates that subtle modifications to the heteroaryl ring, substitution pattern, and cyclohexyl stereochemistry can drastically alter target selectivity, potency, and pharmacokinetics. For example, in the (phenylpiperazinyl)cyclohexylurea series, trans isomers exhibited 14- to 47-fold selectivity for α1a/1d over α1b adrenergic receptors, while closely related cis isomers or analogs with different N-aryl groups showed markedly reduced selectivity . However, these data derive from a distinct chemotype (phenylpiperazine, not pyridazinyl-piperazine) and cannot be directly extrapolated to the target compound. Without head-to-head comparative data against specific analogs, the assumption that any in-class compound can substitute for this specific urea is scientifically unjustified. Procurement decisions must therefore be based on the exact chemical identity until comparative pharmacological data become available.

Quantitative Differentiation Evidence for 1-Cyclohexyl-3-{4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}urea (1049287-04-8)


Limited Evidence Advisory: Absence of Validated, Comparator-Based Quantitative Data

A comprehensive search of primary literature, patents, and authoritative databases failed to identify any peer-reviewed study reporting quantitative, comparator-based biological activity for 1-cyclohexyl-3-{4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}urea. The sole numerical data point—an IC₅₀ of 0.16 µM against Aurora-A kinase—is sourced exclusively from a vendor website , which lacks experimental detail, does not name a specific comparator, and has not been corroborated by independent research. No data on selectivity, cellular activity, or pharmacokinetics are available. Consequently, no direct head-to-head comparison, cross-study comparison, or reliable class-level quantitative inference can be constructed for this compound at this time.

Kinase inhibition Aurora-A Selectivity profiling

Prudent Application Scenarios for 1-Cyclohexyl-3-{4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}urea (1049287-04-8) Given Current Evidence


Exploratory Kinase Profiling in Academic Screening Libraries

The compound may be included as a singleton in broad kinase profiling panels to experimentally determine its true inhibitory profile and selectivity window, thereby generating the primary data currently absent from the literature. Its inclusion is justified only if the screening cascade includes well-characterized control inhibitors for the kinases of interest and the results are intended for publication.

Chemical Probe Development with Rigorous Selectivity Counterscreening

If the putative Aurora-A activity is confirmed, the compound could serve as a starting point for medicinal chemistry optimization, provided that every synthesized analog is profiled against a panel of at least 50 kinases, Aurora-B, and relevant anti-targets. The lack of existing selectivity data means that no claim of target engagement specificity can be made without this counterscreening.

Negative Control for Pyridazine-Containing Urea Series

In studies investigating structure-activity relationships of pyridazine-urea analogs, this compound may serve as a comparator or negative control, particularly if future data reveal it to be inactive against certain targets where close analogs show potency. This application depends entirely on the generation of new experimental data.

Quote Request

Request a Quote for 1-cyclohexyl-3-{4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.